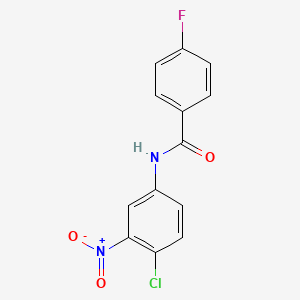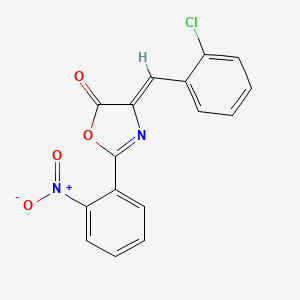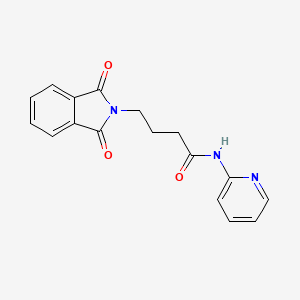
4-methoxybenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxybenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MBDC and is primarily used as a research tool to investigate various biological processes and pathways. In
Mécanisme D'action
The mechanism of action of MBDC involves the selective inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of ubiquitinated proteins, which triggers a cascade of events that ultimately results in cell death. The precise molecular mechanism of MBDC-mediated proteasome inhibition is still under investigation, but it is thought to involve covalent modification of the proteasome active site.
Biochemical and Physiological Effects:
MBDC has been shown to have a variety of biochemical and physiological effects. In addition to its role in proteasome inhibition, MBDC has also been shown to inhibit the activity of several other enzymes, including caspases and cathepsins. This suggests that MBDC may have a broader role in the regulation of cellular processes beyond proteasome inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MBDC in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a variety of experimental settings. Additionally, the selective inhibition of the chymotrypsin-like activity of the proteasome by MBDC makes it a valuable tool for investigating the role of proteasome inhibition in various biological processes. However, one of the limitations of using MBDC in lab experiments is its potential toxicity. MBDC has been shown to have cytotoxic effects on a variety of cell lines, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of MBDC in scientific research. One area of interest is the development of new cancer therapies based on MBDC-mediated proteasome inhibition. Additionally, MBDC may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of MBDC and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MBDC involves the reaction of 4-methoxybenzylamine with isatoic anhydride in the presence of a base. The resulting product is then treated with phosgene to yield the final compound. The synthesis of MBDC is a relatively simple and straightforward process, which makes it an attractive research tool for many scientists.
Applications De Recherche Scientifique
MBDC has been used extensively in scientific research to investigate various biological processes and pathways. One of the primary applications of MBDC is as a tool to study the role of proteasome inhibition in cancer cells. MBDC has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which leads to the accumulation of ubiquitinated proteins and ultimately results in cell death. This makes MBDC a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl N-(1,3-dioxoisoindol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)10-24-17(22)18-19-15(20)13-4-2-3-5-14(13)16(19)21/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFVKUVMGUWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)methyl N-(1,3-dioxoisoindol-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)

![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)

![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)
![N'-{4-[(2-methylbenzyl)oxy]benzylidene}-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5797445.png)


